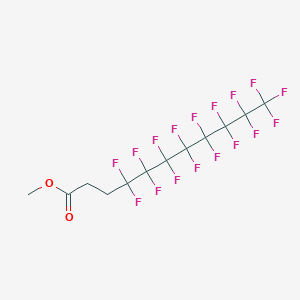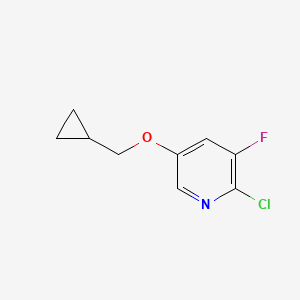
Tin arsenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tin arsenide: is a compound composed of tin and arsenicThis compound is a crystalline solid that exhibits semiconductor properties, making it valuable for use in electronic devices and photo-optic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tin arsenide can be synthesized using various methods. One common approach involves the reaction of tin with arsenic under controlled conditions. For example, this compound nanocrystals can be synthesized using a colloidal synthetic strategy, where the size of the nanocrystals can be tuned in the range of 3.2–8.0 nm . Another method involves the preparation and crystal structure analysis of this compound phases, such as Sn₄As₃, using techniques like X-ray diffraction .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reactions between tin and arsenic. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of pure this compound crystals. These methods are often used to produce this compound for use in electronic devices and other applications.
Analyse Des Réactions Chimiques
Types of Reactions: Tin arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of tin and arsenic in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and other chemical species that can interact with the tin and arsenic atoms. For example, the reaction of this compound with oxygen can lead to the formation of tin oxide and arsenic trioxide.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may produce tin oxide and arsenic trioxide, while reduction reactions may yield elemental tin and arsenic.
Applications De Recherche Scientifique
Chemistry: In chemistry, tin arsenide is studied for its unique electronic properties and potential use in semiconductor devices. Researchers investigate its crystal structure, electronic band structure, and other properties to understand its behavior in various chemical environments .
Biology and Medicine: For example, tin-based compounds have shown promise in medical applications, such as drug delivery and imaging .
Industry: In industry, this compound is used in the manufacture of electronic devices, including transistors, light-emitting diodes, and solar cells.
Mécanisme D'action
The mechanism of action of tin arsenide involves its interaction with other chemical species and its behavior as a semiconductor. The compound’s electronic properties are influenced by the arrangement of tin and arsenic atoms in its crystal structure. These properties allow this compound to conduct electricity and interact with light, making it useful in electronic and photo-optic applications .
Comparaison Avec Des Composés Similaires
Gallium arsenide (GaAs): Gallium arsenide is another III-V semiconductor with similar electronic properties to tin arsenide.
Indium arsenide (InAs): Indium arsenide is a III-V semiconductor known for its high electron mobility and is used in high-speed electronic devices.
Aluminum arsenide (AlAs): Aluminum arsenide is another III-V semiconductor with applications in optoelectronics and high-frequency devices.
Uniqueness of this compound: this compound is unique due to its specific combination of tin and arsenic atoms, which gives it distinct electronic properties.
Propriétés
Numéro CAS |
91086-60-1 |
|---|---|
Formule moléculaire |
C8H10N4O2S |
Poids moléculaire |
226.26 g/mol |
Nom IUPAC |
3-(7H-purin-6-ylsulfanyl)propane-1,2-diol |
InChI |
InChI=1S/C8H10N4O2S/c13-1-5(14)2-15-8-6-7(10-3-9-6)11-4-12-8/h3-5,13-14H,1-2H2,(H,9,10,11,12) |
Clé InChI |
OPKFIKAYNXEJQA-UHFFFAOYSA-N |
SMILES canonique |
C1=NC2=C(N1)C(=NC=N2)SCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


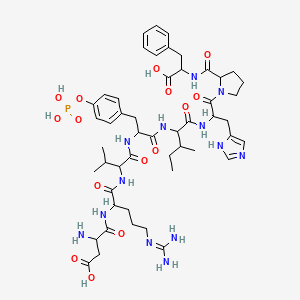
![2-[2-Fluoro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084522.png)
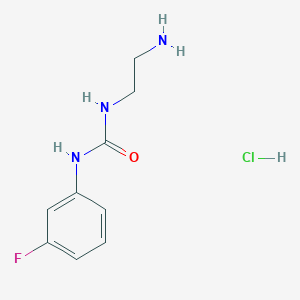

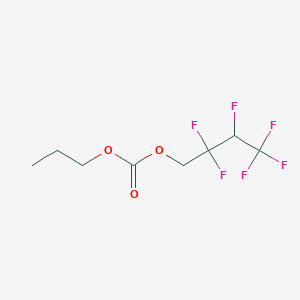

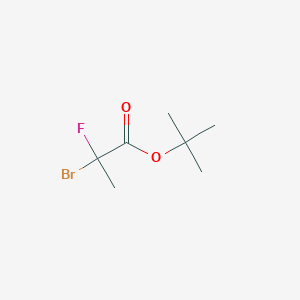

![[5-(4-Fluorophenyl)-2-thienyl][2-methyl-5-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)phenyl]-methanone](/img/structure/B12084561.png)

